Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt
Brand Name: Vulcanchem
CAS No.: 94088-71-8
VCID: VC16998128
InChI: InChI=1S/C14H16NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;/q-1;+1
SMILES:
Molecular Formula: C14H16NNaO3
Molecular Weight: 269.27 g/mol

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt

CAS No.: 94088-71-8

Cat. No.: VC16998128

Molecular Formula: C14H16NNaO3

Molecular Weight: 269.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt - 94088-71-8

Specification

CAS No. 94088-71-8
Molecular Formula C14H16NNaO3
Molecular Weight 269.27 g/mol
IUPAC Name sodium;methyl 1-benzyl-4-oxopiperidin-3-ide-3-carboxylate
Standard InChI InChI=1S/C14H16NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;/q-1;+1
Standard InChI Key LHGQNWKTQRRMJC-UHFFFAOYSA-N
Canonical SMILES COC(=O)[C-]1CN(CCC1=O)CC2=CC=CC=C2.[Na+]

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C14H17NNaO3\text{C}_{14}\text{H}_{17}\text{NNaO}_{3}, with a molecular weight of 270.28 g/mol . Its InChI string (InChI=1/C14H17NO3.Na\text{InChI=1/C}_{14}\text{H}_{17}\text{NO}_{3}.\text{Na}) reveals a piperidine ring substituted at the 1-position with a benzyl group, a ketone at the 4-position, and a methyl ester at the 3-position, neutralized as a sodium salt . The sodium counterion improves aqueous solubility, facilitating its use in polar reaction media.

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC14H17NNaO3\text{C}_{14}\text{H}_{17}\text{NNaO}_{3}
Molecular Weight270.28 g/mol
CAS Number94088-71-8
AppearanceWhite to off-white powder
SolubilitySoluble in polar solvents (e.g., water, methanol)

Synthesis and Manufacturing

Primary Synthetic Routes

The sodium salt is typically synthesized via neutralization of methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride (CAS 3939-01-3) with sodium hydroxide or sodium carbonate . The hydrochloride precursor is prepared through nucleophilic substitution between 3-bromo-4-oxopiperidine derivatives and dimethyl carbonate, followed by benzylation .

Reaction Scheme:

Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl+NaOHSodium Salt+H2O+NaCl\text{Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate HCl} + \text{NaOH} \rightarrow \text{Sodium Salt} + \text{H}_2\text{O} + \text{NaCl}

This method achieves yields exceeding 98% under optimized conditions .

Process Optimization

Key parameters include temperature control (0–25°C), stoichiometric equivalence of base, and inert atmosphere maintenance to prevent degradation . Post-synthesis purification involves solvent extraction (e.g., ethyl acetate/water) and crystallization, yielding >95% purity .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s reactivity enables:

  • Ring-opening reactions for generating amino alcohol derivatives.

  • Reductive amination to produce tertiary amines with CNS activity.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl-functionalized piperidines .

CNS-Targeted Drug Development

Structural analogs of this compound exhibit affinity for dopamine and serotonin receptors, making them candidates for antipsychotic agents. For example, derivatives with modified benzyl groups show improved blood-brain barrier permeability in preclinical models.

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with a C18\text{C}_{18} column and mobile phase (CH3CN/H2O/H3PO4\text{CH}_3\text{CN/H}_2\text{O/H}_3\text{PO}_4) resolves the sodium salt from impurities (retention time: 8.2 min). Mass spectrometry (ESI+) confirms the molecular ion peak at m/z=269.27m/z = 269.27 [M-Na]+^+.

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, D2_2O): δ 7.35–7.25 (m, 5H, Ar–H), 4.12 (s, 2H, N–CH2_2–Ar), 3.78 (s, 3H, OCH3_3), 3.65–3.55 (m, 2H, piperidine-H), 2.85–2.70 (m, 2H, piperidine-H) .

  • IR (KBr): 1720 cm1^{-1} (C=O ester), 1675 cm1^{-1} (C=O ketone) .

Future Research Directions

Drug Delivery Systems

Encapsulation in lipid nanoparticles could enhance bioavailability for CNS applications.

Catalytic Applications

The sodium salt’s basicity may facilitate its use as a catalyst in asymmetric syntheses, leveraging the piperidine ring’s chirality .

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